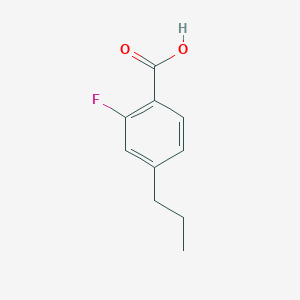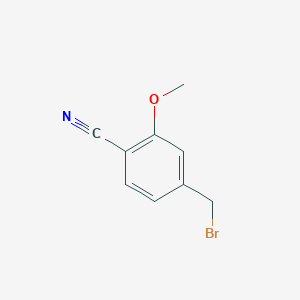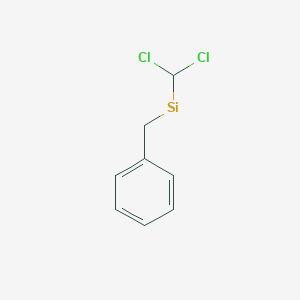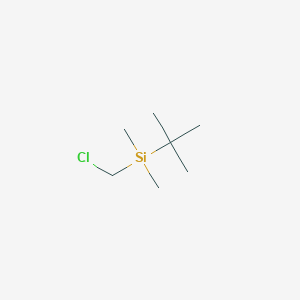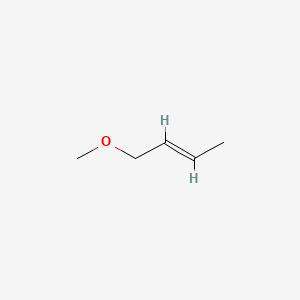
8-Quinolinol, 7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Quinolinol, 7-nitro-” is a derivative of 8-Quinolinol . It is a compound that contains a total of 32 atoms; 9 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 34 bonds .
Synthesis Analysis
The synthesis of 8-Quinolinol and its derivatives has been a subject of research. For instance, two series of new N-Heterocyclic having 8-quinolinol and benzimidazole moieties within a single molecular framework were prepared and characterized by elemental analysis, IR, and 13C/1H NMR techniques . Another study reported the synthesis of 8-Quinolinol derivatives under Mannich reaction conditions .
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 8-Quinolinol, 7-nitro-, benzoate (ester) molecule contains a total of 34 bond(s) .
Chemical Reactions Analysis
8-Quinolinol derivatives have been used in various chemical reactions. For instance, they have been used in the protection of carbon steel in hydrochloric acid electrolyte . They have also found applications in biochemical tools and enzyme inhibitors .
Safety And Hazards
The safety data sheet for 8-Hydroxyquinoline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .
Future Directions
8-Quinolinol and its derivatives have attracted much attention in material sciences and biorelated sciences due to their simple structures, strong metal coordination properties, fluorescence properties, and extensive possibility of functionalization . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
CAS RN |
18472-01-0 |
|---|---|
Product Name |
8-Quinolinol, 7-nitro- |
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Other CAS RN |
18472-01-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




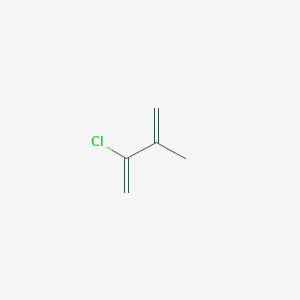

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
